

Spectroscopic Analysis of Methyl 3-acetyl-4-aminobenzoate: A Technical Overview

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Compound of Interest

Compound Name: Methyl 3-acetyl-4-aminobenzoate

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characteristics of **Methyl 3-acetyl-4-aminobenzoate**. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for **Methyl 3-acetyl-4-aminobenzoate** could not be located. This suggests that while the compound is available commercially, its detailed spectral characterization is not widely published in readily accessible sources.

To provide a valuable resource for researchers working with related compounds, this document presents a summary of spectroscopic data for structurally similar molecules, including key precursors and isomers. This comparative data can offer insights into the expected spectral features of **Methyl 3-acetyl-4-aminobenzoate**.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally related to **Methyl 3-acetyl-4-aminobenzoate**. These include the non-acetylated parent compound, Methyl 4-aminobenzoate, and the isomeric Methyl 3-aminobenzoate.

Table 1: ¹H NMR Spectroscopic Data of Related Aminobenzoate Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 4-aminobenzoate	CDCl ₃	7.85 (d, J=9 Hz, 2H), 6.63 (d, J=9 Hz, 2H), 4.31 (q, J=7 Hz, 2H, OCH ₂), 4.04 (br s, 2H, NH ₂), 1.36 (t, J=6 Hz, 3H, CH ₃)
Methyl 3-aminobenzoate	CDCl ₃	7.41-7.35 (m, 2H), 7.20 (t, J=7.8 Hz, 1H), 6.84 (ddd, J=7.8, 2.4, 1.3 Hz, 1H), 3.88 (s, 3H, OCH ₃), 3.80 (br s, 2H, NH ₂)
3-Aminoacetophenone	CDCl ₃	7.29-7.17 (m, 3H), 6.84 (dd, J=8.0, 1.6 Hz, 1H), 4.00 (br s, 2H, NH ₂), 2.52 (s, 3H, COCH ₃)

Table 2: ¹³C NMR Spectroscopic Data of Related Aminobenzoate Derivatives

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 4-aminobenzoate	CDCl ₃	166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6
Methyl 3-aminobenzoate	CDCl ₃	Not explicitly found, but protonated carbons can be inferred from HMQC/HSQC if available.
3-Aminoacetophenone	CDCl ₃	198.7, 147.1, 138.1, 129.4, 119.7, 118.5, 113.9, 26.7

Table 3: IR Spectroscopic Data of Related Aminobenzoate Derivatives

Compound	Technique	Key Absorption Bands (cm ⁻¹)
Methyl 4-aminobenzoate	Film	3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching, ester), 1636, 1598, 1515 (aromatic C=C stretching)
Methyl 3-aminobenzoate	Not specified	Characteristic peaks for N-H, C=O (ester), and aromatic C-H and C=C bonds are expected.

Table 4: Mass Spectrometry Data of Related Aminobenzoate Derivatives

Compound	Ionization Method	Molecular Ion (m/z)	Key Fragments (m/z)
Methyl 4-aminobenzoate	EI	151	120, 92, 65
Methyl 3-aminobenzoate	EI	151	120, 92, 65

Experimental Protocols

While specific protocols for **Methyl 3-acetyl-4-aminobenzoate** are unavailable, the following are generalized experimental procedures for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Spectrum Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

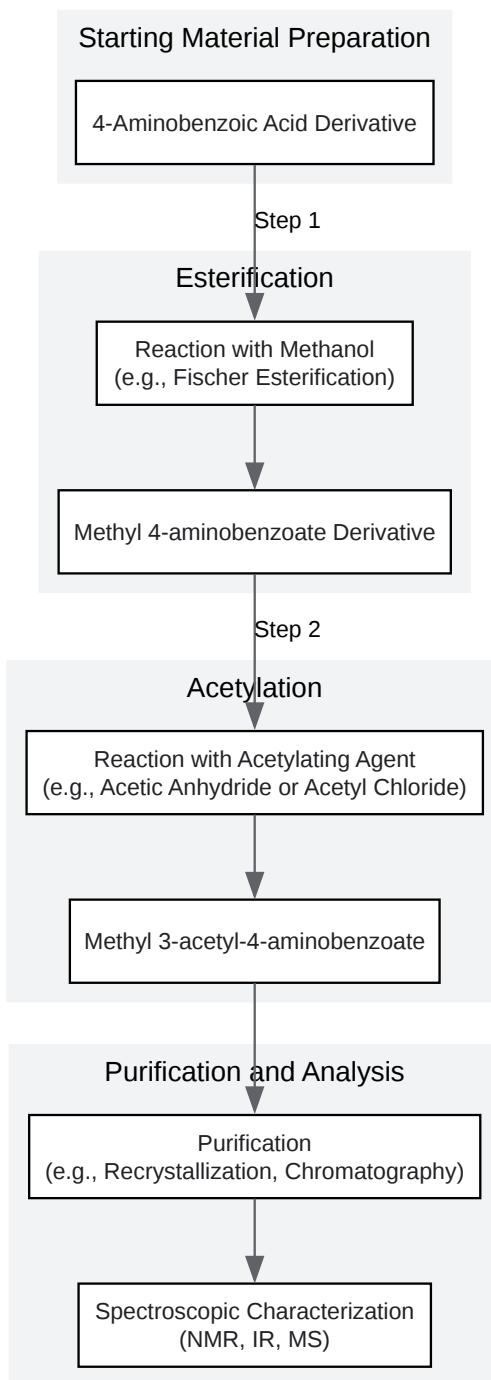
- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography (GC) can be used for separation and introduction. Alternatively, direct infusion via a syringe pump or a direct insertion probe can be employed.
- Ionization: Ionize the sample using a suitable technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are used to preserve the molecular ion.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
- Detection: Detect the ions and generate the mass spectrum, which is a plot of ion intensity versus m/z .

Synthesis and Workflow Visualization

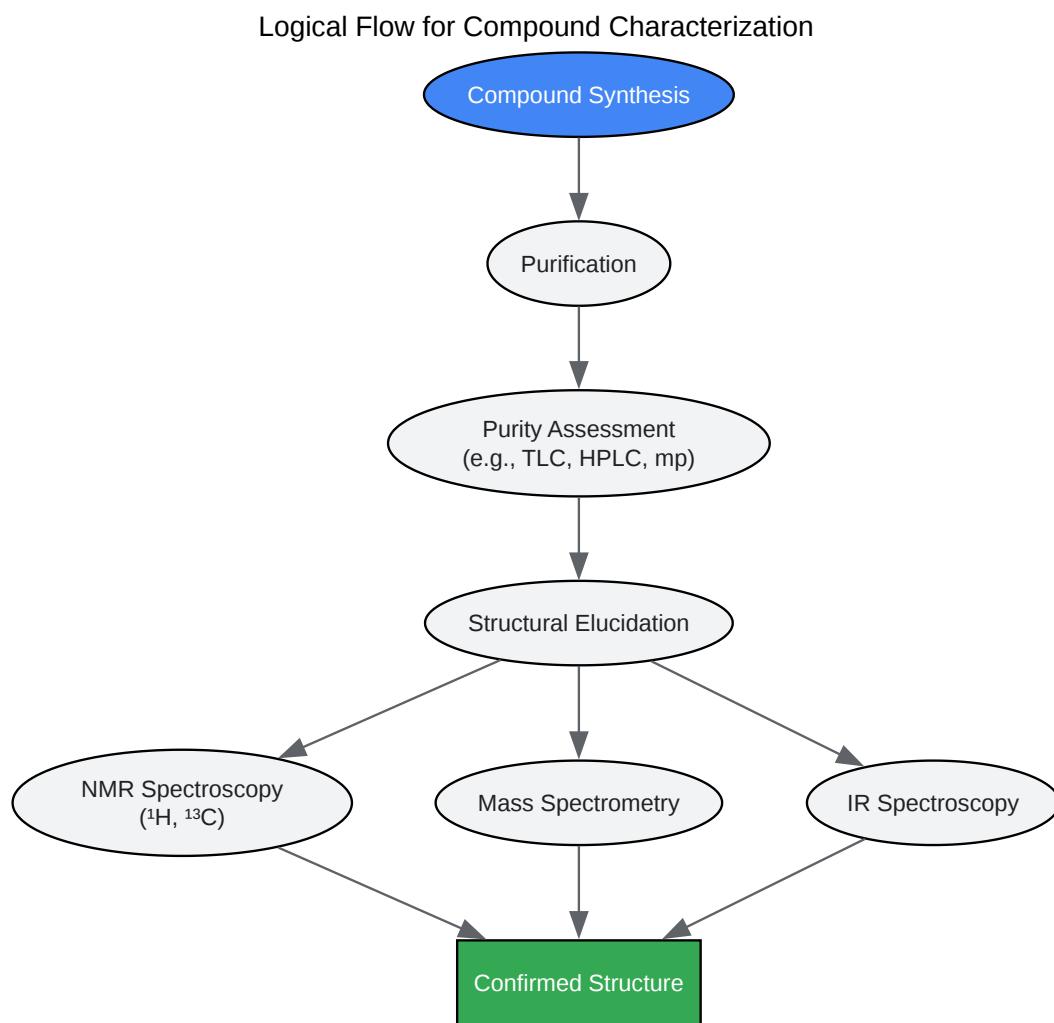
The synthesis of **Methyl 3-acetyl-4-aminobenzoate** would likely involve the acetylation of a 4-aminobenzoate precursor. A plausible synthetic workflow is depicted below.

General Synthetic Workflow for Substituted Aminobenzoates

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Caption: A generalized workflow for the synthesis of substituted methyl aminobenzoates.

The following diagram illustrates the logical relationship in characterizing a newly synthesized compound.



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Caption: The logical progression from synthesis to structural confirmation of a chemical compound.

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